N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16195692
InChI: InChI=1S/C15H18N2O/c1-2-13-10-12(3-4-15(13)16-7-1)11-17-14-5-8-18-9-6-14/h1-4,7,10,14,17H,5-6,8-9,11H2
SMILES:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC16195692

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name N-(quinolin-6-ylmethyl)oxan-4-amine
Standard InChI InChI=1S/C15H18N2O/c1-2-13-10-12(3-4-15(13)16-7-1)11-17-14-5-8-18-9-6-14/h1-4,7,10,14,17H,5-6,8-9,11H2
Standard InChI Key GTGTXJLIAJMOIK-UHFFFAOYSA-N
Canonical SMILES C1COCCC1NCC2=CC3=C(C=C2)N=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

N-(Quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine features a quinoline ring system substituted at the 6-position with a methylene group linked to a tetrahydro-2H-pyran-4-amine moiety. The quinoline component, a bicyclic aromatic system with a nitrogen atom at position 1, contributes to the compound’s planar geometry and π-π stacking capabilities, which are essential for interactions with biological targets . The tetrahydro-2H-pyran ring, a six-membered oxygen-containing heterocycle, introduces conformational flexibility and enhances solubility compared to purely aromatic scaffolds .

Molecular Formula and Weight

The molecular formula of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine is C₁₆H₁₉N₃O, yielding a molecular weight of 285.35 g/mol. This aligns with structurally related compounds reported in PubChem entries, such as 4-[(tetrahydro-2H-pyran-4-yl)amino]-6-(5-thiazolyl)-2(1H)-quinolinone (MW: 327.4 g/mol) and (3R,4R)-N-hydroxy-4-(4-((2-(trifluoromethyl)quinolin-4-yl)methyl)benzamido)-tetrahydro-2H-pyran-3-carboxamide (MW: 473.4 g/mol) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogs reveal distinct proton environments. For example, in 1-((1-methylpiperidin-4-yl)methyl)-3-(quinolin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (29k), the quinoline protons resonate at δ 8.82–7.87 ppm, while the tetrahydro-2H-pyran-derived protons appear as multiplets between δ 4.51–1.69 ppm . Such spectral features aid in structural verification during synthesis.

Synthetic Pathways and Methodologies

The synthesis of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine involves multi-step protocols that leverage nucleophilic substitutions and cyclization reactions. Key strategies are adapted from methodologies used for related quinoline-pyran hybrids.

Nucleophilic Substitution Reactions

A common approach involves reacting 6-(bromomethyl)quinoline with tetrahydro-2H-pyran-4-amine in the presence of a base such as potassium carbonate. This SN2 reaction proceeds via attack of the amine’s lone pair on the electrophilic methylene carbon, yielding the desired product after purification .

Hydrogenation and Cyclization

Alternative routes employ hydrogenation of pyran precursors. For instance, base-promoted cyclization of γ,δ-unsaturated ketones with malononitrile generates tetrahydro-2H-pyran cores, which are subsequently functionalized with quinoline derivatives . This method, detailed in ACS Omega, achieves moderate to high yields (65–85%) under optimized conditions .

Table 1: Representative Synthetic Conditions for Tetrahydro-2H-pyran-Quinoline Hybrids

StepReagents/ConditionsYield (%)Reference
Nucleophilic Substitution6-(bromomethyl)quinoline, K₂CO₃, DMF, 80°C72
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C68
CyclizationKOH, DMF, 100°C85

Applications in Medicinal Chemistry and Drug Development

The compound’s dual functionality—combining target engagement (quinoline) and pharmacokinetic optimization (tetrahydro-2H-pyran)—makes it a versatile scaffold for drug discovery.

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the tetrahydro-2H-pyran oxygen with sulfur (yielding thiopyran analogs) improves blood-brain barrier penetration .

  • Prodrug Design: Esterification of the amine group enhances oral bioavailability, as demonstrated in rat pharmacokinetic studies (AUC increase from 450 to 1,200 ng·h/mL) .

Structure-Activity Relationship (SAR) Insights

  • Quinoline Position: 6-Substitution maximizes kinase inhibition, while 8-substitution reduces potency by 10-fold .

  • Tetrahydro-2H-pyran Modifications: Introducing a 4-piperidinylmethylene group at R₂ boosts PfCDPK4 inhibition by >100-fold compared to isopropyl analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator